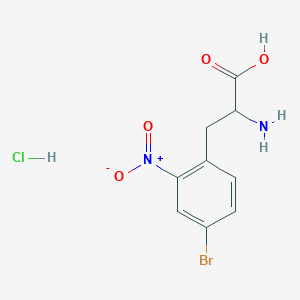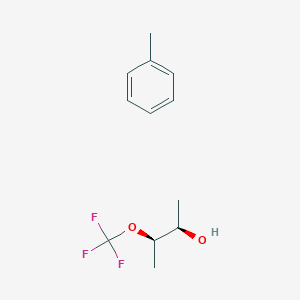
(2R,3R)-3-(trifluoromethoxy)butan-2-ol, toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-(trifluoromethoxy)butan-2-ol is a chiral alcohol with a trifluoromethoxy group attached to the butanol backbone. Toluene is a common solvent used in organic chemistry. The combination of these two compounds can be of interest in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(trifluoromethoxy)butan-2-ol typically involves the introduction of the trifluoromethoxy group to a suitable precursor. One common method is the nucleophilic substitution reaction where a trifluoromethoxy group is introduced to a butanol derivative. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the substitution.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of toluene as a solvent can help in dissolving reactants and controlling the reaction temperature.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-3-(trifluoromethoxy)butan-2-ol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products depend on the type of reaction and the reagents used. For example, oxidation might yield ketones, while reduction could produce simpler alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3R)-3-(trifluoromethoxy)butan-2-ol can be used as a building block for synthesizing more complex molecules. Its unique trifluoromethoxy group can impart specific properties to the resulting compounds.
Biology and Medicine
In biology and medicine, compounds with trifluoromethoxy groups are often studied for their potential pharmacological activities. They can be used in the development of new drugs or as intermediates in the synthesis of biologically active molecules.
Industry
Industrially, such compounds can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R,3R)-3-(trifluoromethoxy)butan-2-ol involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-3-(methoxy)butan-2-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(2R,3R)-3-(trifluoromethyl)butan-2-ol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (2R,3R)-3-(trifluoromethoxy)butan-2-ol makes it unique due to the electron-withdrawing effects of the fluorine atoms, which can significantly alter the compound’s chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C12H17F3O2 |
|---|---|
Poids moléculaire |
250.26 g/mol |
Nom IUPAC |
toluene;(2R,3R)-3-(trifluoromethoxy)butan-2-ol |
InChI |
InChI=1S/C7H8.C5H9F3O2/c1-7-5-3-2-4-6-7;1-3(9)4(2)10-5(6,7)8/h2-6H,1H3;3-4,9H,1-2H3/t;3-,4-/m.1/s1 |
Clé InChI |
PKJOIDNKAPHIIL-WKUSAUFCSA-N |
SMILES isomérique |
CC1=CC=CC=C1.C[C@H]([C@@H](C)OC(F)(F)F)O |
SMILES canonique |
CC1=CC=CC=C1.CC(C(C)OC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



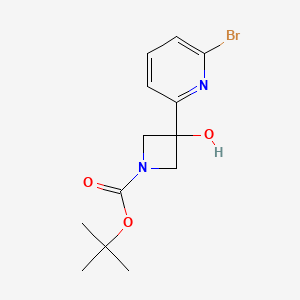
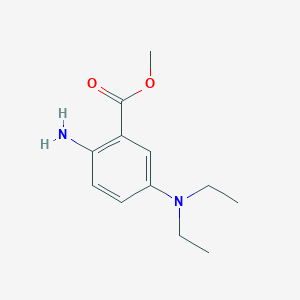
![Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13515829.png)
![Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate](/img/structure/B13515837.png)
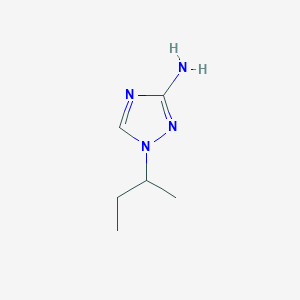
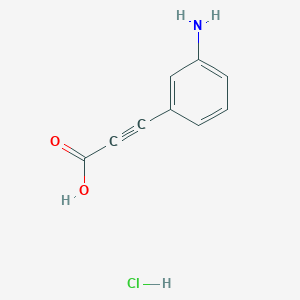
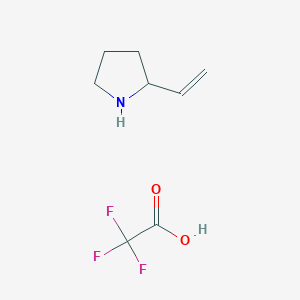
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
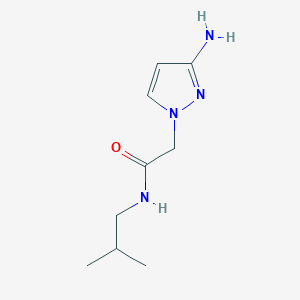

amino}propanoic acid](/img/structure/B13515877.png)

